1-(6-Bromoindolin-1-yl)propan-2-one

Description

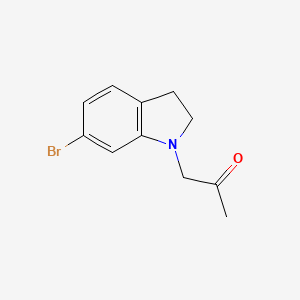

1-(6-Bromoindolin-1-yl)propan-2-one is a brominated indoline derivative characterized by a propan-2-one (acetone) moiety attached to the nitrogen of a 6-bromoindoline ring. The indoline scaffold, a partially saturated bicyclic structure comprising a benzene ring fused to a pyrrolidine-like ring, distinguishes it from indole-based analogs. The bromine substituent at the 6-position introduces electron-withdrawing effects, influencing both electronic properties and reactivity.

Properties

IUPAC Name |

1-(6-bromo-2,3-dihydroindol-1-yl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8(14)7-13-5-4-9-2-3-10(12)6-11(9)13/h2-3,6H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIAEGXHFWKWBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CCC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromoindolin-1-yl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of indole followed by alkylation. The process typically starts with the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The brominated indole is then subjected to alkylation with 2-bromopropanone under basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromoindolin-1-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Oxo derivatives of indole.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that derivatives of indolinone compounds, including 1-(6-Bromoindolin-1-yl)propan-2-one, exhibit significant anticancer activity. For instance, research has shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. A specific study demonstrated that the compound effectively reduced the viability of several cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects is believed to involve the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are crucial in regulating cell survival and proliferation, making them attractive targets for therapeutic intervention in cancer treatment .

Organic Synthesis

Synthetic Applications

this compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its bromine atom allows for further functionalization, making it a versatile building block in synthetic chemistry.

Reactions and Transformations

The compound can undergo several chemical transformations, including nucleophilic substitutions and coupling reactions. For example, it has been employed in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are valuable in medicinal chemistry .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations. The study concluded that this compound could be developed further as a potential therapeutic agent against breast cancer .

Case Study 2: Synthetic Utility

In another research effort focused on synthetic applications, this compound was used as a precursor in the synthesis of novel indole derivatives. These derivatives were evaluated for their biological activity against various pathogens, showcasing the compound's utility beyond anticancer applications .

Mechanism of Action

The mechanism by which 1-(6-Bromoindolin-1-yl)propan-2-one exerts its effects depends on its interaction with biological targets. The bromine atom and the indole ring play crucial roles in binding to specific enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

6-Bromo-N-propionyltryptamine (C₁₃H₁₅BrN₂O)

- Structure : Contains a fully aromatic indole ring with bromine at C-6 and a propionylamide group at C-3.

- Key Differences :

- Aromaticity : Indole (fully aromatic) vs. indoline (partially saturated), leading to reduced conjugation and altered reactivity in the latter.

- Functional Group : Propionylamide (-NHCOCH₂CH₃) in tryptamine derivatives vs. ketone (-COCH₃) in 1-(6-bromoindolin-1-yl)propan-2-one.

- Spectral Data :

1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one (C₁₆H₁₂ClI₂O₂)

- Structure : Features a diarylpropan-2-one core with halogen (Cl, I) and methoxy substituents.

- Key Differences: Halogen Effects: Multiple halogens (Cl, I) increase molecular weight (MW = 563.53 g/mol) and lipophilicity compared to single-bromine substitution (MW ~256.12 g/mol for this compound).

2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one (C₁₃H₁₇N₂O₂)

- Structure: Indoline scaffold with methoxymethyl (-CH₂OCH₃) at C-6 and an amino-propanone group.

- Key Differences: Substituent Electronics: Methoxymethyl is electron-donating, enhancing nucleophilicity at C-6, whereas bromine’s electron-withdrawing nature directs electrophilic substitution away from this position. Biological Implications: The amino group in this compound may improve solubility or receptor binding compared to the non-polar bromine in the target molecule .

Spectral and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key ¹³C-NMR Signals (δC) | Key Functional Groups |

|---|---|---|---|

| This compound | ~256.12 | C=O: ~207–210; Br-C: ~115–125 | Ketone, Bromoindoline |

| 6-Bromo-N-propionyltryptamine | 317.03 (as [M+Na]⁺) | Amide C=O: 177.0; Br-C: 115.7 | Amide, Bromoindole |

| 1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one | 563.53 | C=O: ~210; Ar-OCH₃: ~55 | Diarylketone, Halogens |

| 2-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one | 245.29 | C=O: ~205; CH₂OCH₃: ~70–75 | Amino-ketone, Methoxymethyl |

Biological Activity

1-(6-Bromoindolin-1-yl)propan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is a derivative of indole, characterized by a bromine atom at the 6-position of the indole ring and a propan-2-one side chain. Its molecular formula is C11H10BrN, and it features a ketone functional group that is crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study reported that derivatives of indolinones, including this compound, inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the inhibition of specific enzymes related to cell cycle regulation and apoptosis pathways .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 25 | Induction of apoptosis |

| 6-Bromoindolin-2-one | MCF7 | 30 | Inhibition of cell proliferation |

| 5-Fluoroindolin-2-one | A549 | 45 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits antibacterial activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 300 µM. This suggests that the compound may serve as a lead for developing new antimycobacterial agents .

Table 2: Antimicrobial Activity Data

| Compound | Target Pathogen | MIC (µM) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 300 |

| 5-Bromoindolin-2-one | Staphylococcus aureus | >500 |

| Indole derivatives | Escherichia coli | >1000 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival. For instance, it has been suggested that the bromine atom plays a role in enhancing binding affinity to target proteins involved in cell signaling pathways .

Case Studies

Several case studies have highlighted the effectiveness of indole derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results with indole derivatives, leading to tumor shrinkage in some cases .

- Antimycobacterial Efficacy : In vitro studies demonstrated that the compound could inhibit the growth of drug-resistant strains of Mycobacterium tuberculosis, indicating its potential as an alternative treatment option .

Comparative Studies

Comparative analysis with other similar compounds reveals that the presence of the bromine atom significantly enhances the biological activity of indoline derivatives. For example, while 5-bromoindolin-2-one showed no significant antibacterial activity (IC50 > 1000 µM), the addition of the propan-2-one moiety in this compound improved its efficacy against various pathogens .

Table 3: Comparison with Similar Compounds

| Compound | Structure Feature | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | Bromine + Ketone | 25 |

| 5-Bromoindolin-2-one | Bromine only | >1000 |

| Indole derivative | No halogen | >500 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.